molecular formula C3H8N2O3S B8398812 N-(oxetan-3-yl)aminosulfonamide

N-(oxetan-3-yl)aminosulfonamide

Cat. No. B8398812
M. Wt: 152.18 g/mol
InChI Key: NKRJCZDAKAUEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09233964B2

Procedure details

Sulfamide (15.6 mmol) was dissolved in H2O (8 mL), added oxetan-3-amine (6.85 mmol) and stirred at 70° C. for 16 h and then at 100° C. for another 16 h. The obtained reaction mixture was cooled to rt and freezedried affording the title compound as white solid. Used without further purification.
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
6.85 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].[O:6]1[CH2:9][CH:8](N)[CH2:7]1>O>[S:1]([NH:5][CH:8]1[CH2:9][O:6][CH2:7]1)(=[O:3])(=[O:2])[NH2:4]

Inputs

Step One
Name
Quantity
15.6 mmol
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.85 mmol
Type
reactant
Smiles
O1CC(C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 100° C. for another 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
freezedried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S(N)(=O)(=O)NC1COC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.